molecular formula C12H21NO3 B572193 Tert-butyl 3-isobutyrylazetidine-1-carboxylate CAS No. 1257294-26-0

Tert-butyl 3-isobutyrylazetidine-1-carboxylate

Cat. No.: B572193
CAS No.: 1257294-26-0
M. Wt: 227.304
InChI Key: AUMRFKQAZLPMFC-UHFFFAOYSA-N
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Description

Tert-butyl 3-isobutyrylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, an isobutyryl group, and a carboxylate group attached to the azetidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-isobutyrylazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-isobutyrylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The tert-butyl and isobutyryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 3-isobutyrylazetidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-isobutyrylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby altering its activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-iodoazetidine-1-carboxylate: Similar in structure but contains an iodine atom instead of an isobutyryl group.

    Tert-butyl 3-chloroazetidine-1-carboxylate: Contains a chlorine atom instead of an isobutyryl group.

    Tert-butyl 3-bromoazetidine-1-carboxylate: Contains a bromine atom instead of an isobutyryl group.

Uniqueness

Tert-butyl 3-isobutyrylazetidine-1-carboxylate is unique due to the presence of the isobutyryl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl 3-(2-methylpropanoyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)10(14)9-6-13(7-9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMRFKQAZLPMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(methoxymethylcarbamoyl)azetidine-1-carboxylic acid tert-butyl ester (1.06 g, 4.34 mmol) in anhydrous tetrahydrofuran (15 mL) was cooled to 4° C. under argon gas. 2M solution of isopropyl magnesium chloride (4.35 mL, 8.68 mmol) was added dropwise and the resulting reaction mixture was stirred at 4° C. for 5 min. The temperature was allowed to rise to RT and stirred for 1 h then the mixture was stirred at 40° C. for 1 h. The reaction mixture was quenched by addition of a saturated solution of ammonium chloride (5 mL) and water (10 mL). The aqueous phase was extracted with ethyl acetate (3×20 mL). The organic layer was dried over sodium sulfate, filtered and the solvents reduced in vacuo to afford the title compound as a pale yellow oil (950 mg, 96%) 1H NMR (400 MHz, CDCl3): δ 4.03-4.01 (4H, m), 3.59-3.59 (1H, m), 2.61-2.61 (1H, m), 1.43 (9H), 1.11 (6H, d, J=6.94 Hz).
Name
3-(methoxymethylcarbamoyl)azetidine-1-carboxylic acid tert-butyl ester
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.35 mL
Type
reactant
Reaction Step Two
Yield
96%

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